Synthetic Route Validation: A Documented and Scalable Intermediate for Fluoroquinolone Antibiotics
The compound is prepared via a well-documented Gould-Jacobs reaction, achieving a high-purity final product (98% yield in the hydrolysis step). This established synthetic route contrasts with the lack of reported synthesis for its non-carboxylic analog, 5,8-difluoro-4-hydroxyquinoline, which is a simple heterocycle with no defined synthetic utility in this context [1]. The published procedure provides a scalable method for accessing this key intermediate.
| Evidence Dimension | Synthetic Yield and Scalability |
|---|---|
| Target Compound Data | Final hydrolysis step yield: 98% [1]. |
| Comparator Or Baseline | 5,8-Difluoro-4-hydroxyquinoline (CAS 874781-10-9); no published synthetic route or yield data for its use as a fluoroquinolone intermediate. |
| Quantified Difference | Not applicable due to comparator's lack of relevant data; the target compound's synthetic viability is the key differentiator. |
| Conditions | Gould-Jacobs reaction sequence from substituted aniline; hydrolysis with NaOH, precipitation with HCl [1]. |
Why This Matters
The existence of a peer-reviewed, high-yield synthesis provides a clear technical basis for sourcing and process development, unlike uncharacterized analogs.
- [1] Leyva, E., Monreal, E., & Hernández, A. (1999). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould–Jacobs reaction. Journal of Fluorine Chemistry, 94(1), 7-10. View Source
